molecular formula C16H19N3O2 B12227889 1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one

1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one

Cat. No.: B12227889
M. Wt: 285.34 g/mol
InChI Key: OCJVVKNVPAEMQD-UHFFFAOYSA-N
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Description

1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one is a complex organic compound that features a benzoxazole moiety fused with a pyrrolopyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of an o-aminophenol derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the benzoxazole ring . The pyrrolopyrrole moiety can be constructed through a series of condensation reactions involving suitable amines and aldehydes, followed by cyclization . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused benzoxazole and pyrrolopyrrole rings provide a rigid framework that can interact with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)-2-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C16H19N3O2/c1-10-7-12-8-18(11(2)20)9-14(12)19(10)16-17-13-5-3-4-6-15(13)21-16/h3-6,10,12,14H,7-9H2,1-2H3

InChI Key

OCJVVKNVPAEMQD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CN(CC2N1C3=NC4=CC=CC=C4O3)C(=O)C

Origin of Product

United States

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